molecular formula C7H9NO5S B2521770 5-(Dimethylsulfamoyl)furan-2-carboxylic acid CAS No. 364747-44-4

5-(Dimethylsulfamoyl)furan-2-carboxylic acid

Cat. No.: B2521770
CAS No.: 364747-44-4
M. Wt: 219.21
InChI Key: YNURVCAXNLHGKX-UHFFFAOYSA-N
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Description

5-(Dimethylsulfamoyl)furan-2-carboxylic acid (CAS 1094293-77-2) is a furan-based heterocyclic compound featuring a dimethylsulfamoyl (-SO$2$N(CH$3$)$_2$) substituent at the 5-position and a carboxylic acid (-COOH) group at the 2-position of the furan ring. The dimethylsulfamoyl group likely enhances solubility and bioactivity by introducing polar sulfonamide functionality.

Properties

IUPAC Name

5-(dimethylsulfamoyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S/c1-8(2)14(11,12)6-4-3-5(13-6)7(9)10/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNURVCAXNLHGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylsulfamoyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Dimethylsulfamoyl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethylsulfamoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The furan ring can undergo metabolic transformations, affecting the compound’s overall pharmacokinetics and dynamics .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The biological and physicochemical properties of furan-2-carboxylic acid derivatives are heavily influenced by substituents at the 5-position. Key analogs include:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Properties/Applications References
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl (-C$6$H$4$-NO$_2$) 249.2 Lead inhibitor of MbtI (mycobacterial enzyme); crystallized for structural studies .
5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid 2,4-Bis(trifluoromethyl)phenyl 368.2 Potent inhibitor of Mab-SaS (salicylate synthase); low cytotoxicity .
5-(Hydroxymethyl)furan-2-carboxylic acid Hydroxymethyl (-CH$_2$OH) 156.1 Intermediate in biorefinery processes; precursor to platform chemicals .
5-(Aminomethyl)furan-2-carboxylic acid Aminomethyl (-CH$2$NH$2$) 155.1 Potential pharmacological applications; derivatized for drug discovery .
5-(Dimethylsulfamoyl)furan-2-carboxylic acid Dimethylsulfamoyl (-SO$2$N(CH$3$)$_2$) N/A Discontinued; sulfonamide group may enhance solubility and target binding.

Research Findings and Limitations

  • Structural Insights : X-ray crystallography of 5-(4-nitrophenyl)furan-2-carboxylic acid revealed planar furan rings and strong hydrogen bonding via the carboxylic acid group, critical for enzyme inhibition .
  • Ecological Data : Many analogs lack comprehensive ecotoxicity profiles, highlighting a gap in environmental risk assessments .

Biological Activity

5-(Dimethylsulfamoyl)furan-2-carboxylic acid (CAS No. 364747-44-4) is an organic compound notable for its unique structure, which includes a furan ring substituted with a dimethylsulfamoyl group and a carboxylic acid group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C7H9NO5S. It can be synthesized through the reaction of furan-2-carboxylic acid with dimethylsulfamoyl chloride in the presence of a base like triethylamine, under controlled temperature conditions to optimize yield and purity.

PropertyValue
Molecular FormulaC7H9NO5S
Molecular Weight203.22 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound may be attributed to its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions facilitated by the dimethylsulfamoyl group. The furan ring can undergo metabolic transformations, impacting the compound's pharmacokinetics and dynamics.

Biological Activity

Research indicates that compounds related to furan-2-carboxylic acids exhibit a range of biological activities, including antibacterial properties. For instance, studies have shown that derivatives of furan-2-carboxylic acids can inhibit bacterial swarming and swimming at low concentrations, suggesting potential applications in controlling bacterial growth .

Case Study: Antimicrobial Activity

A study demonstrated that 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) effectively inhibited the swarming behavior of Escherichia coli at concentrations as low as 1.8 µg L1^{-1}. This suggests that similar compounds, including this compound, may possess comparable antimicrobial properties .

Therapeutic Potential

The compound is being explored for its potential therapeutic applications, particularly in oncology. Its structural features may allow it to act as an inhibitor of specific proteins involved in cancer progression, such as MDM2 (Murine Double Minute 2), which is known to regulate p53 tumor suppressor activity .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialInhibits bacterial swarming
AnticancerPotential MDM2 inhibitor
Enzyme InhibitionPossible interaction with enzymes

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds such as 5-(Methylsulfamoyl)furan-2-carboxylic acid reveal that the dimethylsulfamoyl group enhances solubility and reactivity, potentially increasing biological activity compared to its analogs.

Table 3: Comparison of Sulfamoyl Derivatives

CompoundSolubilityBiological Activity
This compoundHighAntimicrobial
5-(Methylsulfamoyl)furan-2-carboxylic acidModerateLimited
5-(Ethylsulfamoyl)furan-2-carboxylic acidLowMinimal

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